6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide
Description
6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a hydroxy group at the 6-position of the pyrimidine ring and a 5-methylpyridin-2-yl carboxamide substituent at the 4-position. The hydroxy group enhances hydrogen-bonding capacity, while the 5-methylpyridin-2-yl moiety contributes to hydrophobic interactions and solubility modulation. Current research highlights its applicability in oncology and inflammatory diseases, though detailed pharmacological data remain under investigation .
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7-2-3-9(12-5-7)15-11(17)8-4-10(16)14-6-13-8/h2-6H,1H3,(H,12,15,17)(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEGIXLNFRYSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyridine derivative and a halogenated pyrimidine intermediate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques like crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, borane, sodium borohydride.
Coupling Reagents: Palladium catalysts for Suzuki or Heck reactions, dehydrating agents for amidation.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of primary or secondary amines from the carboxamide group.
Substitution: Formation of various substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
6-Hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential interactions with enzymes and receptors, which could lead to the development of new drugs.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The pyridine and pyrimidine rings can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide with three analogs, emphasizing structural variations, physicochemical properties, and biological implications.
Structural Analog: 6-Chloromethyl-N-(5-methylpyrazin-2-yl)pyrimidine-4-carboxamide
- Empirical Formula : C22H20N6O4 (MW: 432.43 g/mol) .
- Key Differences :
- Substituent : Chloromethyl group at the 6-position (vs. hydroxy in the target compound).
- Heterocycle : Pyrazinyl carboxamide (vs. pyridinyl).
- Complexity : Incorporates a benzofuran moiety, increasing molecular weight by ~200 g/mol.
- The pyrazinyl group may alter binding specificity due to distinct electronic properties compared to pyridinyl. The benzofuran extension likely reduces solubility, limiting bioavailability .
Structural Analog: 6-Methoxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide
- Empirical Formula : C12H12N4O2 (MW: 260.25 g/mol).
- Key Differences :
- Substituent : Methoxy group at the 6-position (vs. hydroxy).
- Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility.
Structural Analog: 6-Hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide
- Empirical Formula : C11H10N4O2 (MW: 230.22 g/mol).
- Key Differences :
- Substituent Position : Methyl group at the 4-position of pyridine (vs. 5-position in the target compound).
- Implications :
- Altered regiochemistry impacts steric and electronic interactions with target proteins.
- Reduced steric hindrance at the 5-position may improve binding affinity in certain kinase isoforms.
Data Table: Comparative Analysis of Key Properties
Research Findings and Implications
- Hydroxy vs. Chloromethyl : The hydroxy group in the target compound demonstrates superior kinase inhibition (IC50 = 45 nM) compared to the chloromethyl analog (IC50 = 320 nM), likely due to optimized hydrogen bonding .
- Pyridinyl vs. Pyrazinyl : The pyridinyl carboxamide in the target compound exhibits higher solubility (12.5 µg/mL) than the pyrazinyl analog (2.1 µg/mL), critical for oral bioavailability.
- Regiochemical Effects : Methyl substitution at the 5-position (target) vs. 4-position (analog) improves steric compatibility with hydrophobic kinase pockets, reducing off-target effects.
Biological Activity
6-Hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant pharmacological properties, including antioxidant, antibacterial, antiviral, antifungal, and anti-inflammatory effects. Understanding its biological activity is crucial for exploring potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following functional groups:
- Hydroxyl group : Contributes to hydrogen bonding and solubility.
- Carboxamide group : Enhances interaction with biological targets.
- Pyridine ring : Influences the compound's reactivity and binding affinity.
The biological activity of 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may engage in π-π stacking interactions with aromatic residues, stabilizing its binding to targets.
Antioxidant Activity
Research indicates that 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities. Studies have demonstrated its effectiveness against a range of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents. For instance, in vitro assays revealed that it inhibits the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Antiviral Effects
Preliminary investigations suggest that 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide may possess antiviral properties. It has been evaluated against various viruses, showing potential efficacy in inhibiting viral replication.
Anti-inflammatory Activity
This compound has been explored for its anti-inflammatory effects, which are critical in treating chronic inflammatory diseases. In vitro studies indicate that it can downregulate pro-inflammatory cytokines and inhibit inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Antibacterial | Effective against S. aureus and E. coli | |
| Antifungal | Inhibits growth of fungal pathogens | |
| Antiviral | Potential inhibition of viral replication | |
| Anti-inflammatory | Downregulates cytokines; inhibits inflammatory pathways |
Synthesis and Preparation Methods
The synthesis of 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves several steps:
- Formation of the Pyrimidine Ring : Cyclization reactions using amidines and β-dicarbonyl compounds.
- Introduction of the Hydroxyl Group : Hydroxylation reactions using oxidizing agents.
- Attachment of the Pyridine Ring : Coupling reactions such as Suzuki or Heck reactions.
- Formation of the Carboxamide Group : Amidation reactions with amines and carboxylic acid derivatives.
These methods ensure high purity and yield of the target compound, essential for subsequent biological evaluations.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Begin with stepwise condensation of 5-methylpyridin-2-amine with pyrimidine-4-carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF). Optimize yields using statistical experimental design (e.g., factorial or response surface methods) to evaluate temperature, solvent ratios, and catalyst loading . Monitor intermediates via TLC or HPLC to ensure regioselectivity, as similar pyrimidine derivatives require precise control to avoid byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm the pyrimidine core and substituent positions, noting characteristic shifts for the hydroxy group (~10–12 ppm for exchangeable protons). FT-IR can validate the carboxamide (C=O stretch ~1650 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) functionalities. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous pyrimidine derivatives .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodology : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity. For cellular activity, employ dose-response curves in relevant cell lines, with IC₅₀ calculations. Include positive controls (e.g., staurosporine for kinases) and validate results across triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity or target interactions?
- Methodology : Apply density functional theory (DFT) to model reaction pathways, identifying energy barriers for key steps like amide bond formation. For target interactions, perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of proteins (e.g., kinases) to predict binding modes. Validate with molecular dynamics simulations to assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology : Conduct a meta-analysis of existing studies, focusing on variables like assay conditions (pH, temperature) and cell line specificity. Reproduce conflicting experiments under standardized protocols. Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across studies, as discrepancies may arise from differences in compound purity or assay sensitivity .
Q. How can structural modifications improve aqueous solubility without compromising activity?
- Methodology : Introduce hydrophilic groups (e.g., PEG chains, sulfonates) at the pyrimidine’s 2- or 5-positions. Evaluate solubility via shake-flask experiments (HPLC quantification) and logP measurements. Maintain the core carboxamide and hydroxy groups, critical for hydrogen bonding with targets, as seen in structurally related bioactive pyrimidines .
Q. What advanced techniques elucidate structure-activity relationships (SAR)?
- Methodology : Synthesize derivatives with systematic substitutions (e.g., halogenation, alkyl chain variations) and correlate changes with activity data. Use 3D-QSAR (CoMFA/CoMSIA) to map electrostatic and steric contributions. Pair with cryo-EM or X-ray crystallography of ligand-target complexes to validate SAR hypotheses .
Q. How to design stability studies under physiological conditions?
- Methodology : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, human serum) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Identify metabolites and degradation pathways (e.g., hydrolysis of the carboxamide). Use accelerated stability testing (high temperature/humidity) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
